2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-aminopyrimidine in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as toluene, and the product is purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The triazolopyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and anticancer agent.
Uniqueness
2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(2-ethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C9H16N4O/c1-2-8-11-9-10-5-7(3-4-14)6-13(9)12-8/h7,14H,2-6H2,1H3,(H,10,11,12) |
InChI Key |
ZPOCNSCPBABJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CC(CNC2=N1)CCO |
Origin of Product |
United States |
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